molecular formula C10H16N6S2 B2417535 5,5'-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) CAS No. 1174861-71-2

5,5'-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol)

Cat. No.: B2417535
CAS No.: 1174861-71-2
M. Wt: 284.4
InChI Key: NBEPSEZSFHGHCK-UHFFFAOYSA-N
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Description

5,5’-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features two triazole rings connected by a butane-1,4-diyl linker, with each triazole ring substituted with a methyl group and a thiol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with a butane-1,4-diyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol groups of the triazole react with the halide to form the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5,5’-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides.

    Substitution: Alkylated or acylated triazole derivatives.

    Complexation: Metal-triazole complexes.

Scientific Research Applications

5,5’-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an antimicrobial agent due to the biological activity of triazole derivatives.

    Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and anticancer agents.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-4H-1,2,4-triazole-3-thiol: A simpler triazole derivative with similar chemical properties.

    5,5’-(1,4-phenylene)bis(1,2,4-triazole): Another triazole derivative with a different linker.

    5,5’-butane-1,4-diylbis(1,2,4-triazole): Similar structure but without the methyl and thiol groups.

Uniqueness

5,5’-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) is unique due to the presence of both methyl and thiol groups on the triazole rings, which can significantly influence its chemical reactivity and biological activity. The butane-1,4-diyl linker also provides a flexible connection between the two triazole rings, potentially enhancing its ability to interact with various molecular targets .

Properties

IUPAC Name

4-methyl-3-[4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)butyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6S2/c1-15-7(11-13-9(15)17)5-3-4-6-8-12-14-10(18)16(8)2/h3-6H2,1-2H3,(H,13,17)(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEPSEZSFHGHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CCCCC2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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